Fomannosin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18885-59-1 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1-(4,4-dimethyl-2-oxocyclopentyl)-5-(hydroxymethyl)-3-oxabicyclo[4.2.0]octa-5,7-dien-4-one |
InChI |
InChI=1S/C15H18O4/c1-14(2)5-11(12(17)6-14)15-4-3-10(15)9(7-16)13(18)19-8-15/h3-4,11,16H,5-8H2,1-2H3 |
InChI Key |
CKOLHOCKIPCVQL-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(=O)C1)C23COC(=O)C(=C2C=C3)CO)C |
Canonical SMILES |
CC1(CC(C(=O)C1)C23COC(=O)C(=C2C=C3)CO)C |
Synonyms |
fomannosin |
Origin of Product |
United States |
Isolation and Structural Elucidation Methodologies of Fomannosin
Fungal Cultivation and Extraction Techniques for Fomannosin Research
The production of this compound is intrinsically linked to the metabolic processes of the source fungus. Therefore, careful control over fungal cultivation and the subsequent extraction of metabolites are foundational steps in its isolation.
The successful production of this compound begins with the appropriate selection of a fungal strain and the optimization of its growth environment.
Strain Selection: The primary producer of this compound is the basidiomycete fungus Heterobasidion annosum, a significant forest pathogen. wikipedia.org Within this species, different isolates can exhibit considerable variability in their metabolic profiles and production yields. Researchers must select high-yielding strains, often identified through initial screening programs, to maximize the output of this compound for subsequent isolation and research.
Optimization of Growth Conditions: this compound is a secondary metabolite, and its production is often not directly coupled with the fungus's primary growth phase. Research indicates that this compound production by H. annosum is specifically associated with the declining growth phase of the fungus. usda.gov Optimization of culture conditions is therefore aimed at promoting robust initial growth followed by the metabolic shift that triggers secondary metabolite synthesis. This involves the systematic adjustment of various physical and chemical parameters. researchgate.netresearchgate.netnih.gov Key parameters include nutrient composition (carbon and nitrogen sources), pH, temperature, and aeration. mdpi.com Submerged fermentation in liquid media is a common approach, allowing for greater control over these variables and facilitating scalable production. researchgate.net
| Parameter | Typical Range/Condition | Rationale and Objective |
|---|---|---|
| Carbon Source | Glucose, Sucrose, Malt Extract | Provides the primary energy and carbon backbone for fungal growth and metabolite synthesis. The concentration is optimized to support initial biomass accumulation without repressing secondary metabolism. researchgate.net |
| Nitrogen Source | Peptone, Yeast Extract, Ammonium Salts | Essential for the synthesis of proteins, enzymes, and nucleic acids. The carbon-to-nitrogen ratio is a critical factor that can trigger the onset of secondary metabolite production. researchgate.net |
| Initial pH | 5.0 - 7.0 | Fungal growth and enzyme activity are highly pH-dependent. The optimal pH supports biomass development and can influence the stability and production of target metabolites. nih.gov |
| Temperature | 25 - 28°C | Each fungal strain has an optimal temperature range for growth. Deviations can induce stress, which may either inhibit or, in some cases, enhance secondary metabolite production. nih.gov |
| Aeration/Agitation | 120 - 180 rpm in shake flasks | Ensures sufficient dissolved oxygen for aerobic respiration, which is crucial for growth and many biosynthetic pathways. Agitation also promotes homogenous nutrient distribution. researchgate.netnih.gov |
| Incubation Time | Variable (e.g., 7-30 days) | Monitoring is required to harvest the culture during the optimal production phase (declining growth phase for this compound) before the compound degrades. nih.govnih.gov |
Once the fungal culture has reached the optimal production phase, the next step is to efficiently extract the metabolites. This involves separating the fungal biomass (mycelium) from the liquid culture broth and then using solvents to isolate the compounds of interest.
The process typically begins with filtration or centrifugation to separate the mycelia from the culture filtrate. This compound, like other sesquiterpenes, can be found both within the mycelia and secreted into the broth. Therefore, both components are often extracted separately.
Liquid-liquid extraction is used on the culture filtrate, where an immiscible organic solvent is mixed with the aqueous filtrate. Based on its polarity, this compound partitions into the organic layer, which is then collected.
Solid-liquid extraction is performed on the fungal mycelia. The biomass is typically dried, ground to increase surface area, and then extracted with an appropriate organic solvent.
The choice of solvent is critical and is based on the polarity of this compound. Solvents such as ethyl acetate (B1210297), chloroform (B151607), and methanol (B129727) are commonly employed for extracting fungal secondary metabolites. mdpi.comresearchgate.net After extraction, the organic solvent is evaporated under reduced pressure to yield a concentrated crude extract, which contains a complex mixture of compounds requiring further purification.
| Solvent | Polarity | Advantages | Considerations |
|---|---|---|---|
| Ethyl Acetate | Medium | Good selectivity for a wide range of moderately polar metabolites like sesquiterpenoids. mdpi.comresearchgate.net Relatively low toxicity and easy to evaporate. | May not efficiently extract very polar or nonpolar compounds. |
| Chloroform | Low-Medium | Effective for extracting less polar compounds. Has been successfully used in fungal metabolite extraction. | Higher toxicity and environmental concerns. May form emulsions during liquid-liquid extraction. |
| Methanol | High | Extracts a very broad range of compounds due to its high polarity. Often used in combination with less polar solvents. | Extracts many primary metabolites (sugars, amino acids), resulting in a more complex crude extract that requires extensive cleanup. |
| Dichloromethane | Low | Similar to chloroform in extraction properties but can be less reactive. Good for less polar compounds. | Subject to environmental and safety regulations. |
Advanced Chromatographic Purification Strategies for this compound Isolation
The crude extract obtained from the fungus is a complex mixture of various metabolites. To isolate pure this compound, a series of chromatographic techniques are employed, which separate compounds based on their differential physical and chemical properties.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the high-resolution separation and purification of natural products from complex mixtures. researchgate.net For sesquiterpenes like this compound, reversed-phase HPLC (RP-HPLC) is the most common method.
In RP-HPLC, the crude extract is injected into a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. nih.gov Compounds elute based on their polarity; more polar compounds elute earlier, while less polar compounds like this compound are retained longer on the column. The separated compounds are detected as they exit the column, often by a UV-Vis detector, and the corresponding fractions are collected for further analysis. Preparative or semi-preparative HPLC is used to isolate quantities sufficient for structural elucidation and bioassays. mdpi.com
| Parameter | Specification | Function |
|---|---|---|
| Column (Stationary Phase) | Reversed-Phase C18 or C8 (e.g., 250 x 10 mm, 5 µm particle size) | Provides the nonpolar surface for the separation of compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile (Solvent B) and Water (Solvent A) | The changing solvent composition (gradient) allows for the sequential elution of compounds with a wide range of polarities from the column. nih.gov |
| Flow Rate | 2.0 - 4.0 mL/min (Semi-preparative) | Controls the speed of the separation and influences the resolution and analysis time. |
| Detection | UV-Vis or Photodiode Array (PDA) Detector (e.g., at 220 nm) | Monitors the column effluent for UV-absorbing compounds. A PDA detector can provide spectral information to help identify peaks. |
| Injection Volume | 100 µL - 1 mL | The amount of crude or partially purified extract loaded onto the column for separation. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. mdpi.com As a sesquiterpene, this compound possesses sufficient volatility to be amenable to GC analysis, particularly when coupled with Mass Spectrometry (GC-MS). researchgate.netresearchgate.net
In GC-MS, the sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. jmaterenvironsci.com The column, often a long, fused-silica tube coated with a stationary phase like 5% phenyl polymethylsiloxane (e.g., DB-5), separates compounds based on their boiling points and interactions with the stationary phase. jmaterenvironsci.comnih.gov A temperature program, where the column temperature is gradually increased, is used to elute the compounds. mdpi.com As each compound elutes, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. While primarily an analytical tool, GC can be adapted for micro-scale fractionation.
In addition to HPLC and GC, several other chromatographic methods are often integrated into a comprehensive purification strategy.
Column Chromatography (CC): This is a classic and cost-effective technique often used for the initial fractionation of the crude extract. nih.govnih.gov The extract is loaded onto a glass column packed with a solid adsorbent like silica (B1680970) gel (for normal-phase separation) or Sephadex (for size-exclusion separation). Solvents of increasing polarity are passed through the column to elute different fractions, simplifying the mixture before it is subjected to HPLC.
Supercritical Fluid Chromatography (SFC): SFC is a hybrid technique that combines aspects of both gas and liquid chromatography. researchgate.net It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. thieme-connect.com Supercritical fluids have low viscosity and high diffusivity, allowing for fast and efficient separations. thieme-connect.comnih.gov SFC is particularly well-suited for separating nonpolar to moderately polar compounds like sesquiterpenes and is considered a "green" alternative to normal-phase HPLC as it reduces the use of organic solvents. thieme-connect.comresearchgate.net
High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a form of liquid-liquid partition chromatography that operates without a solid stationary support, thereby eliminating issues of irreversible sample adsorption. nih.govacs.org Separation occurs between two immiscible liquid phases. The sample is partitioned between the phases based on its relative solubility. This technique is highly versatile and can handle large sample loads, making it an excellent tool for purifying target compounds from complex fungal extracts. mdpi.comnih.gov
| Technique | Separation Principle | Primary Application in this compound Isolation |
|---|---|---|
| Column Chromatography (Silica Gel) | Adsorption (Normal Phase) | Initial, low-resolution fractionation of the crude extract to separate compound classes based on polarity. nih.gov |
| Supercritical Fluid Chromatography (SFC) | Partitioning between a supercritical fluid mobile phase and a stationary phase. | High-resolution purification of the less polar fractions; an alternative to HPLC with faster separation times. researchgate.netnih.gov |
| High-Speed Countercurrent Chromatography (HSCCC) | Liquid-liquid partitioning | Purification of target compounds from crude extracts without loss due to adsorption on a solid support. nih.govnih.gov |
Contemporary Structural Elucidation Techniques for this compound
Mass Spectrometry (MS) Approaches for this compound Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile organic compounds within a sample. researchgate.net The process involves introducing a sample into a gas chromatograph, where it is vaporized and separated into its individual components as it travels through a capillary column. researchgate.net These separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint.
While there is a lack of specific documented applications of GC-MS for the direct analysis of this compound in scientific literature, the technique's applicability can be inferred from its use in analyzing similar compounds. This compound's structure, which includes polar hydroxyl and ketone functional groups, suggests it has low volatility, making it a challenging analyte for direct GC-MS analysis. To overcome this, a chemical derivatization step would likely be necessary to increase its volatility. This process, such as silylation, would convert the polar -OH group into a less polar and more volatile silyl (B83357) ether, enabling it to be analyzed effectively by GC-MS.
Below is a table outlining the hypothetical steps for a GC-MS analysis of this compound following derivatization.
| Step | Procedure | Description |
| 1. Sample Preparation | Extraction & Derivatization | This compound is first extracted from its source matrix (e.g., fungal culture). The extract is then dried and reacted with a silylating agent (e.g., BSTFA) to convert the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. |
| 2. GC Separation | Injection and Elution | The derivatized sample is injected into the GC, where it is vaporized. It travels through a capillary column (e.g., DB-5ms), and components are separated based on their boiling points and interactions with the stationary phase. |
| 3. MS Detection | Ionization and Fragmentation | As derivatized this compound elutes from the GC column, it enters the MS source (typically Electron Ionization, EI), where it is fragmented into a predictable pattern. |
| 4. Data Analysis | Spectral Interpretation | The resulting mass spectrum is analyzed. The molecular ion peak would confirm the mass of the derivatized molecule, and the fragmentation pattern would be compared against spectral libraries or used to confirm the structure. |
Liquid Chromatography-Mass Spectrometry (LC-MS) in this compound Research
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile, polar, and thermally sensitive compounds, making it highly suitable for the direct analysis of this compound without the need for chemical derivatization. Current time information in Dallas County, US. This technique first separates components of a mixture using high-performance liquid chromatography (HPLC), after which the separated compounds are ionized and detected by a mass spectrometer. Current time information in Dallas County, US.
In this compound research, LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), would provide high sensitivity and specificity for its detection and quantification in complex biological extracts. nih.gov An electrospray ionization (ESI) source is typically used, which is a soft ionization technique that keeps the molecule intact, allowing for the accurate determination of its molecular weight.
The table below details the typical parameters that would be optimized for developing a robust LC-MS/MS method for this compound analysis using Multiple Reaction Monitoring (MRM) for enhanced selectivity.
| Parameter | Description | Typical Value for this compound Analysis |
| LC Column | Stationary Phase | C18 reverse-phase column |
| Mobile Phase | Solvents | A gradient of water with 0.1% formic acid and acetonitrile or methanol |
| Ionization Mode | ESI Source | Positive Ion Mode ([M+H]⁺) |
| Precursor Ion (Q1) | Mass of Intact Molecule | m/z 263.1 (for C₁₅H₁₈O₄ + H⁺) |
| Product Ions (Q3) | Characteristic Fragments | Specific fragments generated by collision-induced dissociation (CID) of the precursor ion (e.g., ions corresponding to water losses or ring cleavages). |
| Collision Energy | Fragmentation Energy | Optimized voltage to produce the most stable and abundant product ions. |
X-Ray Crystallography for this compound Absolute Configuration and Structural Confirmation
Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. cam.ac.uk The technique involves irradiating a well-ordered single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide the information needed to calculate the electron density within the crystal, revealing the precise arrangement of every atom in the molecule. cam.ac.uk
The complex and unique structure of this compound, featuring a strained cyclobutane (B1203170) ring and multiple stereocenters, was ultimately confirmed using this powerful technique. For a chiral molecule like this compound that crystallizes in a non-centrosymmetric space group, X-ray diffraction can distinguish between the true structure and its mirror image (enantiomer), thus establishing its absolute configuration. youtube.com The analysis of anomalous dispersion effects allows for this determination.
The crystallographic data provides fundamental information about the molecule's solid-state structure, as detailed in the table below, which contains representative data for a small organic molecule crystal structure analysis.
| Crystallographic Parameter | Description | Representative Value |
| Molecular Formula | Elemental composition | C₁₅H₁₈O₄ |
| Crystal System | Basic crystal geometry | Orthorhombic |
| Space Group | Symmetry elements of the crystal | P2₁2₁2₁ |
| Unit Cell Dimensions | Dimensions of the repeating unit | a = X Å, b = Y Å, c = Z Å, α = β = γ = 90° |
| Z Value | Number of molecules per unit cell | 4 |
| Resolution | Level of detail in the structure | < 1.0 Å |
Integration of Spectroscopic Data for Comprehensive this compound Structural Assignment
The elucidation of a novel natural product structure is akin to solving a complex puzzle, where each piece of analytical data provides complementary information. researchgate.netjchps.com The integration of various spectroscopic techniques is crucial for proposing a structure, which is then typically confirmed by X-ray crystallography. researchgate.net For this compound, this involved piecing together data from mass spectrometry, infrared and ultraviolet spectroscopy, and, most importantly, nuclear magnetic resonance.
Mass Spectrometry (MS) provides the molecular weight and, with high-resolution instruments, the molecular formula (C₁₅H₁₈O₄ for this compound). uobasrah.edu.iq
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for hydroxyl (-OH) and carbonyl (C=O) groups. uobasrah.edu.iq
Ultraviolet-Visible (UV-Vis) Spectroscopy gives information about conjugated systems. This compound's spectrum would indicate the presence of its α,β-unsaturated ketone moiety. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework. jchps.com
¹H NMR reveals the number and chemical environment of hydrogen atoms.
¹³C NMR shows the number and type of carbon atoms.
This combined spectroscopic data allowed for the initial proposal of this compound's unique sesquiterpenoid structure, which was a significant challenge due to its unprecedented carbon skeleton.
The table below summarizes the key spectroscopic data used in the structural assignment of this compound.
| Technique | Observation | Structural Inference |
| Mass Spectrometry | Molecular Ion Peak | Provides Molecular Weight (262.12 g/mol ) and suggests Molecular Formula (C₁₅H₁₈O₄). |
| IR Spectroscopy | Absorption Bands | Confirms presence of hydroxyl (~3400 cm⁻¹) and conjugated carbonyl (~1680 cm⁻¹) groups. |
| UV-Vis Spectroscopy | λmax | Indicates the presence of an α,β-unsaturated ketone system. |
| ¹H NMR | Chemical Shifts, Multiplicities | Defines the proton environment (e.g., olefinic, aliphatic, methyl protons) and their neighboring protons. |
| ¹³C NMR | Chemical Shifts | Identifies all 15 carbon atoms, including carbonyl, olefinic, and aliphatic carbons. |
| 2D NMR (COSY, HMBC) | Correlation Peaks | Establishes C-H and C-C connectivity, allowing for the assembly of the complete molecular structure, including the strained ring system. mdpi.com |
Biosynthesis of Fomannosin
Precursor Pathways Leading to Fomannosin Sesquiterpene Scaffold
The fundamental building blocks for the sesquiterpene scaffold of this compound are derived from the mevalonate (B85504) (MVA) pathway, a primary metabolic route for isoprenoid biosynthesis in fungi and other organisms.
Mevalonate (MVA) Pathway Contributions to this compound Biosynthesis
Isotope labeling experiments have demonstrated that the three isoprene (B109036) units required for the assembly of farnesyl pyrophosphate (FPP), the direct precursor of sesquiterpenes, originate from the MVA pathway in this compound-producing fungi. slu.seresearchgate.net The MVA pathway initiates with the condensation of three molecules of acetyl-coenzyme A (acetyl-CoA) to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). slu.se HMG-CoA is then reduced to mevalonate. slu.sewikipedia.orgrsc.org Mevalonate undergoes a series of phosphorylation, decarboxylation, and dehydration steps to yield the five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). slu.sersc.orgwikipedia.org These activated isoprene units are the essential precursors for the elongation reactions that lead to the formation of geranyl pyrophosphate (GPP) and subsequently FPP. slu.sewikipedia.org
Role of Farnesyl Pyrophosphate (FPP) in this compound Cyclization
Farnesyl pyrophosphate (FPP) is a universal C15 precursor for all sesquiterpenes, including this compound. wikipedia.orgctdbase.orgresearchgate.net It is formed by the sequential head-to-tail condensation of DMAPP with two molecules of IPP, catalyzed by prenyltransferases. The trans,trans-stereoisomer of FPP serves as the substrate for the initial cyclization step in this compound biosynthesis. acs.orgnih.gov This cyclization is a critical enzymatic reaction that transforms the linear FPP molecule into a cyclic sesquiterpene scaffold. researchgate.net
Proposed Intermediates in this compound Biogenesis (e.g., Protoilludyl Cation)
Following the cyclization of trans,trans-FPP, a key carbocation intermediate, the protoilludyl cation, is proposed to be formed. slu.seacs.orgstir.ac.uk This highly reactive species undergoes subsequent rearrangements and modifications to establish the characteristic illudane (B1247565) skeleton, which is the structural basis for this compound and related compounds. slu.seacs.org Loss of a proton from the protoilludyl cation can lead to the formation of (-)-Δ6-protoilludene, a neutral intermediate in the pathway. slu.se Further transformations of the protoilludane scaffold are necessary to arrive at the final this compound structure.
Enzymatic Transformations and Key Biosynthetic Enzymes in this compound Production
The conversion of the cyclic intermediate derived from FPP into this compound involves a series of enzymatic steps, including cyclization, oxidation, and rearrangement reactions.
Characterization of Sesquiterpene Synthases Involved in this compound Formation
The initial cyclization of FPP to form the protoilludane scaffold is catalyzed by a sesquiterpene synthase enzyme. While the specific synthase responsible for this compound biosynthesis in organisms like Heterobasidion annosum is not explicitly named in all general descriptions, sesquiterpene synthases are the enzyme class known to perform this crucial cyclization of FPP in sesquiterpene biosynthesis. nih.gov Studies on related sesquiterpene pathways suggest that a single enzyme can catalyze the cyclization of farnesyl pyrophosphate. acs.org
Genomic and Genetic Basis of this compound Biosynthesis
The production of secondary metabolites like this compound in fungi is typically governed by specialized gene clusters. These clusters, known as biosynthetic gene clusters (BGCs), contain the genes encoding the enzymes and regulatory proteins required for the synthesis of a specific compound or a group of related compounds.
Identification and Analysis of this compound Biosynthetic Gene Clusters (BGCs)
The identification and analysis of BGCs involved in secondary metabolite production, including sesquiterpenes like this compound, is a key area of research. BGCs are often found as physically linked genes in fungal genomes plos.org. They can contain genes encoding core biosynthetic enzymes, tailoring enzymes that modify the basic molecular skeleton, transport proteins, and regulatory factors plos.org. In fungi, common core enzymes in BGCs responsible for producing diverse secondary metabolites include polyketide synthases (PKS) and terpene synthases plos.org. Given that this compound is a sesquiterpene ctdbase.org, a terpene synthase is expected to be a key enzyme in its biosynthesis.
Techniques for identifying BGCs include genome sequencing followed by bioinformatic analysis using tools designed to predict these clusters sci-hub.seresearchgate.net. Transcriptome analysis, which examines gene expression under conditions where the metabolite is produced, can also help link specific gene clusters to the biosynthesis of a compound plos.org. For instance, identifying genes that are highly expressed when this compound is being produced can point towards the relevant BGC. Phylogenetic analysis of putative biosynthetic enzymes can also provide clues by comparing them to enzymes in known pathways plos.org. While specific details on the identified this compound BGC were not extensively detailed in the search results, the general methodologies for identifying fungal BGCs, such as those involving PKS and terpene synthases, are well-established plos.org.
Genetic Manipulation and Pathway Engineering for this compound Production
Genetic manipulation and pathway engineering offer potential avenues to study this compound biosynthesis and potentially control its production. Genetic manipulation involves altering an organism's genetic material to achieve desired outcomes, including the modification or enhancement of secondary metabolite synthesis wikipedia.orgprimescholars.com. Pathway engineering focuses on designing and constructing artificial or modified biosynthetic routes, often in host organisms, for producing specific compounds cardiff.ac.uknih.gov.
While direct examples of genetic manipulation or pathway engineering specifically for controlling this compound production by Heterobasidion annosum were not prominently featured in the search results, the broader concepts of genetic manipulation and pathway engineering are applicable to fungal secondary metabolism cardiff.ac.ukusda.govdntb.gov.ua. Techniques like gene knockout or overexpression within the native producer could be used to confirm the involvement of candidate genes in the this compound BGC and to investigate their roles. Heterologous expression of the this compound BGC, or parts of it, in a more genetically tractable host organism could facilitate detailed study of the pathway enzymes and intermediates, as demonstrated for other compounds cardiff.ac.uknih.gov. Pathway engineering strategies could potentially be employed to optimize this compound yield or to generate structural analogs, although the focus for a phytotoxin might be on reducing or eliminating its production.
Transcriptional Regulation of this compound Biosynthetic Genes
The expression of genes within biosynthetic gene clusters is tightly regulated at the transcriptional level. This regulation ensures that secondary metabolites are produced at appropriate times and in response to specific environmental signals or developmental cues nih.gov. Transcription factors, proteins that bind to specific DNA sequences near genes, play a crucial role in activating or repressing gene transcription wou.edukhanacademy.org.
In Heterobasidion annosum, understanding the transcriptional regulation of this compound biosynthetic genes is important for comprehending the conditions under which this toxin is produced scispace.com. This regulation likely involves a complex network of transcription factors that respond to various internal and external stimuli encountered by the fungus, such as nutrient availability or the presence of host plant tissues nih.govscispace.com. While specific transcription factors regulating this compound biosynthesis were not detailed, the general principles of transcriptional control involving activators and repressors binding to regulatory regions of BGC genes are expected to apply wou.edukhanacademy.org. Further research into these regulatory mechanisms could provide insights into the triggers for this compound production and potential targets for intervention.
Isotopic Labeling Studies to Elucidate this compound Biosynthetic Mechanism
Isotopic labeling studies have been instrumental in unraveling the complex biosynthetic pathways of natural products, including terpenes. By introducing precursors containing stable isotopes, such as carbon-13 (¹³C), researchers can trace the incorporation of these labeled atoms into the final product, providing crucial information about the sequence of enzymatic reactions and the rearrangement of the carbon skeleton.
Application of Stable Isotopes (e.g., ¹³C-Acetate) in Pathway Delineation
The use of stable isotopes, particularly ¹³C-labeled precursors like acetate (B1210297), is a powerful technique for delineating biosynthetic pathways acs.orgresearchgate.netnih.govlabrulez.com. Acetate is a fundamental building block in the biosynthesis of many natural products, including those derived from the mevalonate pathway, which is a common route to terpenes acs.orglibretexts.org. By feeding fungal cultures with ¹³C-labeled acetate and analyzing the resulting labeling pattern in isolated this compound, researchers can infer how the acetate units are assembled to form the sesquiterpene skeleton acs.orgacs.orgrsc.org.
Studies using [1,2-¹³C2]-acetate have been particularly informative for understanding terpene biosynthesis acs.orgacs.org. When [1,2-¹³C2]-acetate is incorporated into isoprenoid units, the two ¹³C atoms remain bonded, and their positions in the final product can be determined using techniques like ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy acs.orgacs.org. This allows for the tracing of intact two-carbon units derived from acetate through the biosynthetic pathway.
Tracing Carbon Atom Incorporation into this compound Skeleton
Isotopic labeling experiments have been conducted to trace the incorporation of carbon atoms from precursors into the this compound skeleton acs.orgrsc.org. Studies using [1,2-¹³C2]-acetate have shown specific labeling patterns in this compound that support a proposed biosynthetic pathway acs.org. This pathway is thought to involve the conversion of mevalonate, a precursor derived from acetate, into the acyclic isoprenoid precursor farnesyl pyrophosphate acs.org. Farnesyl pyrophosphate then undergoes intramolecular cyclization to form humulene, followed by further cyclization to a protoilludyl cation or an equivalent intermediate acs.org. An oxidative cleavage step then leads to the formation of this compound acs.org.
Biological Roles and Mechanistic Investigations of Fomannosin
Fomannosin as a Fungal Phytotoxin in Plant Pathogenesis
Fungal phytotoxins are secondary metabolites produced by plant pathogenic fungi that contribute to disease development during host-pathogen interactions. cnr.it These toxic compounds can have diverse ecological roles and mechanisms of action depending on their chemical structures. cnr.it this compound, a sesquiterpene, is one such phytotoxin produced by H. annosum s.l. slu.seslu.seslu.se
Role of this compound in Virulence of Heterobasidion annosum s.l.
Heterobasidion annosum s.l. is known to produce at least 12 different toxins, including this compound and fomannoxin. slu.seresearchgate.net While this compound was the first toxin isolated from H. annosum s.l. and hypothesized to be involved in pathogenesis, initial studies did not detect it in infected plant tissue or fungal cultures on pine sapwood. slu.se this compound has primarily been found in axenic cultures of the fungus. researchgate.netresearchgate.net Despite this, its phytotoxic properties suggest a potential role in the plant pathogenic activity of H. annosum s.l. researchgate.net Research investigating the secondary metabolite production across the five species within the H. annosum s.l. complex has identified this compound-related sesquiterpenes, proposing them as intermediates in this compound biosynthesis. slu.seslu.se The production of these secondary metabolites and their potential involvement in virulence are areas of ongoing research to better understand the pathogenic strategies of H. annosum s.l. fao.org
Impact of this compound on Host Plant Physiology and Cellular Processes
Phytotoxins produced by plant pathogens can interfere with key plant physiological functions and cellular processes. slideshare.netresearchgate.net These can include disrupting photosynthesis, respiration, transpiration, nutrient transport, and causing cellular changes. slideshare.net While specific detailed research findings on the direct impact of this compound on host plant physiology and cellular processes are less extensively documented compared to some other phytotoxins, the general understanding of fungal phytotoxins indicates they can lead to tissue disintegration, hormonal imbalance affecting growth, interference with nutrient and water uptake, and altered respiration. researchgate.netgau.edu.bd Changes in cell membrane permeability, often an early response to infection by pathogens and their toxins, can also occur, leading to the loss of electrolytes. gau.edu.bd The phytotoxic nature of this compound suggests it likely contributes to some of these detrimental effects on host plant cells and tissues, although the precise mechanisms and extent of its individual contribution within the context of H. annosum s.l. infection require further elucidation.
Comparative Analysis with Related Phytotoxins (e.g., Fomannoxin)
Here is a comparative overview of this compound and Fomannoxin:
| Feature | This compound | Fomannoxin |
| Chemical Class | Sesquiterpene | Dihydrobenzofuran |
| Detection in Culture | Primarily found | Produced |
| Detection in Infected Tissue | Not consistently detected | Identified |
| Relative Toxicity to Plant Cells | Lower | Up to 100-fold greater slu.se |
| Proposed Role in Pathogenesis | Suggested | Suggested, more direct evidence slu.seresearchgate.net |
Interactive Table: Comparison of this compound and Fomannoxin
Molecular Mechanisms of this compound Biological Activity at a Cellular Level
Understanding the molecular mechanisms by which this compound exerts its biological activity at the cellular level is crucial for comprehending its role in plant pathogenesis. This involves identifying the specific cellular targets and the signaling pathways that are influenced by the presence of this compound.
Elucidation of Specific Cellular Targets of this compound in Plants or Microorganisms
While this compound is known to be phytotoxic, specific detailed research on its precise molecular targets within plant cells is limited in the provided search results. Research on other fungal phytotoxins indicates a variety of cellular targets, including interference with protein synthesis, disruption of plasma membranes, and effects on mitosis. cnr.it Pathogen effectors, including toxins, can manipulate host cellular programs and interfere with plant defense mechanisms. helsinki.finih.gov Identifying the specific cellular components or processes that this compound interacts with is a key area for future research to fully understand its mechanism of action.
This compound-Induced Signaling Pathways in Host-Pathogen Interactions
Host-pathogen interactions involve complex cellular signaling pathways that determine the outcome of the interaction. mdpi.comnih.govfrontiersin.org Plants have evolved sophisticated immune systems that recognize pathogen-associated molecular patterns (PAMPs) and activate defense responses through signal transduction cascades. nih.govslu.se Pathogens, in turn, produce effectors and toxins to subvert these host signaling pathways for their own benefit. nih.govfrontiersin.orgscispace.com While the search results discuss host signaling pathways in the context of plant-pathogen interactions generally, and mention that pathogens can manipulate these pathways, there is no specific information detailing how this compound itself directly induces or interferes with particular signaling pathways in host plants or other microorganisms. Research on the molecular mechanisms of Heterobasidion pathogenesis is ongoing, including the identification of potential virulence factors and their interactions with host cellular processes. helsinki.fi Further studies are needed to specifically investigate the influence of this compound on these signaling networks.
Investigations into this compound's Modulatory Effects on Plant Defense Responses
Fungal pathogens, including Heterobasidion annosum s.l., employ various strategies to overcome plant defenses and establish infection. One such strategy involves the production of secondary metabolites that can modulate the host plant's defense responses slu.seresearchgate.net. While direct, detailed research specifically on this compound's precise mechanisms in modulating plant defense responses is an ongoing area of study, related compounds and the general interactions between pathogenic fungi and plants provide context.
Pathogenic fungi can suppress plant immunity by secreting effectors to facilitate infection nih.govfrontiersin.org. Plants possess a sophisticated innate immune system that can be modulated by microbial interactions, leading to either beneficial or deleterious outcomes nih.govfrontiersin.org. Plant defense mechanisms involve recognizing microbe-associated molecular patterns (MAMPs) and microbial effectors, triggering immune responses that restrict pathogen growth nih.govfrontiersin.org. Pathogens can interfere with plant hormone signaling pathways, such as those involving salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET), to suppress defenses and promote infection researchgate.net.
Research on Heterobasidion abietinum, a species within the H. annosum s.l. complex, and its interaction with Norway spruce (Picea abies) has explored the role of fomannoxin, a related phytotoxin, in this pathosystem researchgate.netresearchgate.net. Studies have investigated how rhizosphere-associated bacteria, such as Streptomyces species, can influence the availability of fomannoxin and thus affect spruce infection researchgate.net. While this research focuses on fomannoxin, it highlights the broader context of fungal metabolites influencing plant-microbe interactions and host defense modulation researchgate.netresearchgate.net.
Specific research findings related to this compound's effects on plant defense responses often involve studying its phytotoxicity. This compound is described as a toxic sesquiterpene metabolite slu.sedntb.gov.ua. Phytotoxic compounds produced by H. annosum s.l. are suggested to be important for their pathogenicity researchgate.net.
Ecological Significance of this compound in Fungal Interactions
Fungi exist in complex ecological communities and interact with a myriad of other organisms, including other fungi, bacteria, and plants nih.govresearchgate.netslu.se. These interactions can range from mutualistic to antagonistic and play crucial roles in nutrient cycling, biodiversity, and ecosystem stability researchgate.netfrontiersin.orglumenlearning.com. Secondary metabolites like this compound are often involved in mediating these interactions slu.se.
Ecological Significance of this compound in Fungal Interactions
Interspecies Chemical Communication Mediated by this compound
Chemical communication is a widespread phenomenon in microbial communities, including fungi nih.govnih.gov. Fungi use a variety of signaling molecules, including terpenes, to communicate with organisms from the same or different phyla nih.gov. While the concept of interspecies communication among fungi using chemical signals is recognized, specific detailed studies explicitly demonstrating this compound as a direct signaling molecule for interspecies communication between fungi are not extensively documented in the provided search results.
However, the production of toxic secondary metabolites by fungi, such as the antibiotic properties of fomannoxin produced by H. annosum, can influence the growth and interactions of other fungal species in shared habitats bibliotekanauki.pl. This suggests an indirect form of chemical interaction or competition mediated by such compounds bibliotekanauki.pl. The ability of H. annosum to produce toxic metabolites like fomannoxin contributes to its defensive capability against colonization by other fungal species in dual cultures bibliotekanauki.pl.
Research into fungal secondary metabolites and their roles in interspecies interactions often focuses on competitive strategies slu.senih.gov. For instance, some filamentous fungi produce secondary metabolites with antibiotic properties as a competitive advantage nih.gov. While this compound's direct role as a communication signal requires further specific investigation, its nature as a bioactive compound produced in a competitive environment suggests a potential, albeit perhaps indirect, involvement in the chemical interplay between fungal species.
This compound's Contribution to Fungal Niche Establishment and Competition
This compound, as a phytotoxic metabolite produced by Heterobasidion annosum s.l., likely plays a role in the fungus's ability to colonize and establish itself in host trees researchgate.netslu.se. The pathogenicity conferred by such toxins can provide a competitive advantage by weakening or killing host plant tissue, thereby creating a suitable niche for the fungus to grow and spread researchgate.net.
In competitive environments, such as decaying wood, fungi interact and compete for resources slu.sebibliotekanauki.pl. The production of antagonistic substances, like the toxic metabolites of H. annosum, can inhibit the growth of competing fungi, allowing the producing fungus to dominate the resource bibliotekanauki.pl. Studies on dual cultures of fungal species have shown antagonistic interactions mediated by the production of metabolites that restrict the development of other fungi bibliotekanauki.pl.
The ability of Phlebiopsis gigantea, a biocontrol fungus, to outcompete H. annosum s.l. in pine stumps and roots has been studied, and its mode of action involves the production of secondary metabolites that inhibit the growth of Heterobasidion species slu.se. This highlights the importance of secondary metabolites in fungal competition and niche establishment slu.se. This compound, as a toxic compound produced by H. annosum s.l., likely contributes to its competitive ability by hindering the growth of potential rivals in the host environment.
Fungal communities are shaped by environmental filtering and competitive exclusion, with closely related species often occupying separate niches cirad.frdiva-portal.orgresearchgate.net. The production of specific metabolites like this compound can be a factor influencing a fungus's ability to thrive in a particular niche by providing a competitive edge or facilitating the colonization of a specific substrate slu.seresearchgate.net.
Influence of Environmental Factors on this compound Production and Activity
The production of secondary metabolites by fungi, including toxins like this compound, can be influenced by various environmental factors usda.gov. These factors can include nutrient availability, temperature, humidity, and interactions with other microorganisms usda.govoliptek.comintouch-quality.commdpi.com.
While specific detailed studies on the precise environmental factors regulating this compound production were not extensively found, research on fungal secondary metabolite production in general indicates sensitivity to environmental conditions slu.se. For instance, the production of secondary metabolites can be influenced by the presence of competing fungi or other microbes slu.se.
The ecological context in which Heterobasidion annosum s.l. grows, such as in decaying wood or infected host tissue, provides the environmental backdrop for this compound production researchgate.netslu.se. Factors affecting the growth and metabolism of H. annosum s.l. in these environments would likely influence the levels of this compound produced usda.gov. The availability of specific nutrients in the wood, the moisture content, and the presence of antagonistic or synergistic microbes could all play a role frontiersin.orgbibliotekanauki.plmdpi.comresearchgate.net.
Studies on the biotransformation of fomannoxin by soil bacteria like Streptomyces highlight how interactions with other microorganisms in the environment can affect the fate and activity of fungal metabolites researchgate.net. This suggests that the effective concentration and impact of this compound in the environment could be modulated by the surrounding microbial community and the environmental conditions that favor the activity of these microbes researchgate.net. Environmental factors that control stump infection by H. annosum are known to influence the spread of the fungus, and these factors could indirectly impact this compound's ecological role by affecting fungal growth and colonization usda.gov.
Chemical Synthesis and Analog Development of Fomannosin
Total Chemical Synthesis Strategies for Fomannosin
Total synthesis efforts aim to construct the complete this compound molecule from simpler precursors. These strategies often involve the creative use of various organic transformations to assemble the characteristic ring system and introduce the necessary functional groups with precise control over stereochemistry.
Enantioselective Synthesis of this compound
Enantioselective synthesis focuses on producing a single enantiomer of this compound, which is crucial for studying its biological activity as natural products often exhibit stereospecific effects. An enantiodivergent strategy has been developed for the total synthesis of both naturally occurring (+)-fomannosin and its (-)-antipode starting from α-D-glucose. nih.gov This approach highlights the utility of the chiral pool in accessing enantiomerically pure targets. scripps.edu
One key step in an enantioselective synthesis involves a zirconocene-mediated ring contraction of vinyl furanosides to construct highly substituted cyclobutanols, which are essential building blocks for the this compound core. ohiolink.eduthieme-connect.comnih.govthieme-connect.com
Key Synthetic Transformations and Methodologies for this compound Skeleton Construction
The construction of the this compound skeleton relies on a series of key synthetic transformations. Early approaches explored the formation of the cyclobutane (B1203170) ring via cycloaddition reactions, although achieving high stereoselectivity proved challenging. researchgate.net A strategy inspired by the proposed biosynthesis involved a Diels-Alder reaction of a cyclobutenecarboxylate with a suitable diene to stereospecifically generate the tricyclic protoilludane skeleton, a core structure related to this compound. researchgate.net
More recent and successful strategies have employed transformations such as zirconocene-mediated ring contraction for cyclobutane formation and ring-closing metathesis to assemble the cyclopentene (B43876) ring. ohiolink.eduthieme-connect.comnih.govthieme-connect.com The lactone ring has been installed using methods like Knoevenagel condensation. ohiolink.edu Introduction of the cyclopentanone (B42830) functionality has been achieved through sequences involving dihydroxylation, oxidation, and reductive deoxygenation reactions. ohiolink.eduthieme-connect.comthieme-connect.com
Key transformations utilized in this compound synthesis include:
Zirconocene-mediated ring contraction ohiolink.eduthieme-connect.comnih.govthieme-connect.com
Ring-closing metathesis ohiolink.eduthieme-connect.comnih.govthieme-connect.com
Knoevenagel condensation ohiolink.edu
Dihydroxylation ohiolink.eduthieme-connect.comthieme-connect.com
Oxidation ohiolink.eduthieme-connect.comthieme-connect.com
Reductive deoxygenation (e.g., SmI2-mediated) ohiolink.eduthieme-connect.comthieme-connect.com
Elimination reactions (e.g., via cyclic sulfites or cyclobutyl triflates) ohiolink.eduthieme-connect.comnih.govthieme-connect.com
Stereochemical Control in this compound Total Synthesis
Achieving precise stereochemical control is paramount in the total synthesis of this compound due to the presence of multiple chiral centers and the strained nature of the molecule. ohiolink.eduresearchgate.netpageplace.deacs.org Strategies have focused on controlling the configuration at crucial chiral centers, often utilizing rigid tricyclic intermediates to guide stereochemistry. researchgate.net
Enantioselective approaches, such as those starting from chiral precursors like D-glucose, inherently provide a degree of stereochemical control, with optical activity being preserved throughout the synthetic sequence. nih.gov Key steps like the zirconocene-mediated ring contraction have been shown to generate cyclobutanols with defined diastereomeric ratios. thieme-connect.com Hydroxyl-directed dihydroxylation reactions have also been employed to control the stereochemistry of newly introduced hydroxyl groups. nih.gov
Preparation and Derivatization of this compound Analogs and Intermediates
The synthesis of this compound analogs and intermediates is important for understanding the relationship between structure and biological activity and for exploring alternative synthetic routes.
Synthesis of Structurally Related this compound Compounds (e.g., Deoxyfomannosins, Illudolones)
Structurally related compounds to this compound, such as deoxyfomannosins and illudolones, have been isolated from fungal cultures and are considered potential intermediates in the biosynthesis of this compound. researchgate.netslu.sedocksci.com The synthesis of these analogs can provide insights into the biosynthetic pathway and offer alternative synthetic targets with potentially modified biological profiles. For example, deoxythis compound A and B have been isolated from Heterobasidion occidentale. researchgate.netslu.se Illudolone A and B, as well as illudolactone A and B, are other this compound-related sesquiterpenes found in H. annosum s.l. slu.sedocksci.com
The synthesis of illudol, another natural protoilludane sesquiterpene, has been achieved from a common intermediate used in one of the this compound total synthesis routes, further highlighting the structural relationship between these compounds. researchgate.net
Exploration of Structure-Activity Relationships (SAR) through Analog Synthesis
The synthesis of this compound analogs allows for the systematic modification of its structure to investigate how these changes affect its biological activity. This process, known as Structure-Activity Relationship (SAR) exploration, is a fundamental aspect of chemical biology and drug discovery. nih.govresearchgate.netnih.govresearchgate.net By synthesizing and testing analogs with variations in functional groups, ring structures, or stereochemistry, researchers can identify the key structural features responsible for this compound's observed effects. slu.senih.gov While specific detailed SAR data for this compound analogs were not extensively found in the provided snippets, the general principle of synthesizing analogs to understand SAR is a well-established practice in natural product research. nih.govresearchgate.netnih.govresearchgate.net The isolation and identification of naturally occurring this compound-related compounds like deoxyfomannosins and illudolones also contribute to understanding potential SARs by providing naturally occurring structural variations. researchgate.netslu.sedocksci.com
Chemo-Enzymatic Approaches and Biocatalysis for this compound and Derivatives
Chemo-enzymatic approaches and biocatalysis offer promising avenues for the synthesis of complex natural products like this compound, potentially providing more efficient and sustainable routes compared to purely chemical methods nih.govbeilstein-journals.orgnih.govnih.govmdpi.com. These strategies leverage the exquisite selectivity and efficiency of enzymes in combination with traditional chemical transformations nih.govnih.govnih.gov.
This compound is a sesquiterpene, and its biosynthesis in fungi, such as Heterobasidion irregulare, involves a series of enzyme-catalyzed reactions slu.sedntb.gov.ua. The fundamental building blocks for terpenes and terpenoids, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), are biosynthesized via the mevalonic acid (MVA) pathway in fungi slu.se. The proposed biosynthetic pathway for this compound includes steps like the cyclization of trans,trans-farnesyl pyrophosphate, catalyzed by enzymes, followed by further enzymatic modifications researchgate.net. Studies on related fungal species have identified genes encoding enzymes such as monooxygenases that are likely involved in these transformations slu.se.
While the complete chemo-enzymatic synthesis of this compound itself using isolated enzymes or engineered pathways is an active area of research, significant progress has been made in applying biocatalysis to the synthesis of complex molecules with structural features similar to this compound, particularly those involving terpene cyclization and oxidation steps mdpi.com. The biosynthesis of this compound involves the formation of a cyclopropane (B1198618) ring, a structural motif that has received attention in biocatalytic synthesis due to the challenges associated with its formation via traditional chemical methods researchgate.net. Engineered heme proteins, for instance, have shown potential in the sustainable catalytic synthesis of cyclopropanes for challenging substrates researchgate.net.
Research into the biosynthetic gene clusters (BGCs) responsible for terpene production in fungi provides valuable insights for developing biocatalytic routes to this compound and its derivatives dntb.gov.uarsc.org. Understanding the enzymes encoded within these clusters allows for their potential isolation, engineering, and application in in vitro chemo-enzymatic synthesis slu.sersc.org. For example, studies on the biosynthesis of other fungal secondary metabolites have successfully utilized enzymes from BGCs for specific transformations nih.govsdu.edu.cn.
Chemo-enzymatic strategies for synthesizing natural products often involve using enzymes for key stereoselective steps or for the in situ generation of reactive intermediates, followed by chemical transformations to complete the synthesis beilstein-journals.org. This integrated approach can significantly shorten synthetic routes and improve efficiency beilstein-journals.org. While specific detailed data tables on the chemo-enzymatic synthesis of this compound are limited in the current literature, the success in applying these methods to other complex natural products with similar structural elements suggests their potential applicability to this compound nih.govbeilstein-journals.orgnih.govmdpi.com.
The development of biocatalytic processes for complex molecules often involves screening for suitable enzymes, optimizing their activity and selectivity through protein engineering, and integrating them into efficient reaction sequences, sometimes in flow systems for improved scalability nih.govmdpi.comyoutube.comrsc.org.
Data regarding enzymatic steps in the proposed this compound biosynthesis highlight the involvement of various enzyme classes.
| Proposed Enzymatic Steps in this compound Biosynthesis (Based on related pathways) | Enzyme Class (Putative) | Role |
| Cyclization of farnesyl pyrophosphate | Terpene Cyclase | Formation of the core sesquiterpene scaffold researchgate.net |
| Oxidative cleavage/modifications | Monooxygenase, other oxidoreductases | Introduction of oxygen functionalities and ring modifications slu.se |
| Further functional group transformations | Various | Completion of the this compound structure |
Note: This table is based on general knowledge of terpene biosynthesis and proposed steps for this compound; specific enzymes for each step may require further identification and characterization.
Research findings in related areas of biocatalysis demonstrate the feasibility of enzymatic transformations relevant to this compound synthesis. For instance, engineered enzymes have been successfully used for stereoselective cyclizations and oxidations in the synthesis of other complex molecules mdpi.com. The potential for applying similar enzymatic tools to the challenging steps in this compound synthesis, such as the formation of its unique ring system and the introduction of specific functional groups, is significant.
Future research in the chemo-enzymatic synthesis of this compound and its derivatives will likely focus on identifying and characterizing the specific enzymes involved in its natural biosynthetic pathway, engineering these enzymes for in vitro applications, and integrating enzymatic steps with chemical synthesis to develop efficient and sustainable production methods.
Advanced Research Methodologies for Fomannosin Studies
Omics Technologies in Fomannosin Research
Omics technologies offer a holistic view of the biological processes underlying this compound production and its interaction with host organisms by analyzing large sets of biological molecules. nih.govyoutube.com These high-throughput methods are crucial for dissecting the intricate molecular networks involved. technologynetworks.com
The elucidation of the this compound biosynthetic pathway is heavily reliant on genomic and transcriptomic approaches. nih.gov By sequencing the genome of Heterobasidion annosum, researchers can identify the biosynthetic gene cluster (BGC) responsible for this compound production. rsc.org These clusters are physical groupings of genes on the chromosome that collectively encode the enzymes for a specific metabolic pathway. nih.govmdpi.com The analysis of gene sequences within the BGC allows for the prediction of enzyme functions, such as terpene cyclases, P450 monooxygenases, and other tailoring enzymes that modify the core sesquiterpene scaffold.
Transcriptomics, the study of the complete set of RNA transcripts, complements genomic data by revealing which genes are actively expressed under specific conditions. nih.govmdpi.com By comparing the transcriptomes of this compound-producing fungal cultures with non-producing ones, scientists can identify differentially expressed genes that are strong candidates for involvement in the biosynthetic pathway. nih.gov This integrated approach of genomics and transcriptomics has proven to be a powerful strategy for discovering and characterizing the genetic basis of secondary metabolite production in fungi. nih.gov
| Gene Type | Predicted Function | Role in this compound Biosynthesis |
|---|---|---|
| Sesquiterpene Synthase | Catalyzes the initial cyclization of farnesyl pyrophosphate (FPP). | Forms the foundational carbon skeleton of this compound. |
| Cytochrome P450 Monooxygenase | Introduces oxygen atoms into the hydrocarbon scaffold. | Performs critical hydroxylation and oxidation steps to create the final structure. |
| Dehydrogenase/Reductase | Catalyzes oxidation-reduction reactions. | Modifies functional groups on intermediate molecules. |
| Transcriptional Regulator | Controls the expression of other genes within the cluster. | Activates or represses the this compound biosynthetic pathway in response to stimuli. |
| Transporter Protein | Exports the final compound out of the fungal cell. | Facilitates the secretion of this compound into the environment. |
While genomics and transcriptomics identify the genetic potential for this compound production, proteomics and metabolomics provide direct evidence of the functional machinery and chemical output. nih.gov Proteomics involves the large-scale study of proteins, confirming that the enzymes encoded by the BGC are indeed synthesized. researchgate.netcornell.edu Using mass spectrometry-based techniques, researchers can identify and quantify the proteins present in H. annosum during active this compound synthesis, validating the roles of specific enzymes predicted from gene sequences. sciopen.com
Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. nih.govdntb.gov.ua This is a powerful tool for directly measuring this compound production levels and identifying related pathway intermediates or degradation products. nih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are used to generate a chemical snapshot of the fungus or its interaction with a host plant. nih.gov By profiling the metabolome, scientists can understand how different environmental conditions or genetic modifications affect this compound synthesis and uncover other metabolites that may act synergistically with this compound during plant pathogenesis. mdpi.com
| Technology | Molecules Analyzed | Primary Contribution to this compound Research |
|---|---|---|
| Genomics | DNA | Identifies the biosynthetic gene cluster (BGC) and predicts enzyme functions. |
| Transcriptomics | RNA | Determines which genes in the BGC are actively expressed during production. nih.gov |
| Proteomics | Proteins | Confirms the presence and abundance of biosynthetic enzymes. cornell.edu |
| Metabolomics | Metabolites | Directly quantifies this compound, its precursors, and other related small molecules. dntb.gov.ua |
Computational Chemistry and Molecular Modeling for this compound
Computational chemistry provides theoretical insights into the molecular properties and interactions of this compound, complementing experimental data with atomic-level detail. fiveable.meijrar.orgmdpi.com These in silico methods are instrumental in understanding the complex mechanisms of this compound biosynthesis and its mode of action.
Computational modeling can be used to predict the reaction mechanisms of the enzymes involved in this compound biosynthesis. nih.gov Once the genes for biosynthetic enzymes are identified, their protein structures can be predicted using homology modeling or other structure prediction algorithms. With a structural model, quantum mechanics/molecular mechanics (QM/MM) hybrid methods can be employed to simulate the enzymatic reactions. physoc.org This approach treats the reactive center of the enzyme with high-level quantum mechanics while the rest of the protein and solvent are handled with more computationally efficient molecular mechanics. physoc.orglu.se Such simulations can elucidate the step-by-step chemical transformations, identify key amino acid residues in the active site, and calculate the energy barriers for different reaction pathways, thereby predicting the most plausible biosynthetic route from the initial precursor to the final this compound molecule. nih.govresearchgate.net
To understand how this compound exerts its phytotoxic effects, it is crucial to identify its molecular targets within the plant cell. Molecular docking is a computational technique that predicts the preferred orientation of a small molecule when bound to a larger target protein. nih.gov Researchers can dock this compound against known plant proteins to generate hypotheses about its binding partners. jyoungpharm.orgbioinformation.net This method scores different binding poses based on factors like electrostatic interactions and hydrogen bonding, allowing for the ranking of potential targets. bioinformation.net
Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the this compound-target interaction. ijrar.org MD simulations model the movement of every atom in the system over time, revealing the stability of the binding pose, the flexibility of the protein and ligand, and the specific interactions that maintain the complex. ijrar.org These simulations are essential for validating docking results and understanding the structural basis of this compound's biological activity at a molecular level. youtube.com
| Method | Objective | Information Gained |
|---|---|---|
| Homology Modeling | Predict the 3D structure of biosynthetic enzymes. | A structural template for further mechanistic studies. |
| QM/MM Simulations | Elucidate enzymatic reaction mechanisms. physoc.org | Step-by-step chemical transformations, transition states, and energy profiles. nih.gov |
| Molecular Docking | Predict how this compound binds to potential target proteins. nih.gov | Binding poses, affinity scores, and key interacting residues. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the this compound-target complex. ijrar.org | Binding stability, conformational changes, and interaction dynamics over time. |
Microscopic and Imaging Techniques in this compound Research
Advanced microscopic and imaging techniques allow for the direct visualization of this compound's effects on plant tissues and cells, providing critical spatial and temporal information. nih.gov These methods bridge the gap between molecular data and observable pathophysiology.
Modern fluorescence microscopy, particularly laser scanning confocal microscopy (LSCM), enables high-resolution, 3D imaging of cellular structures. researchgate.netmdpi.com By using fluorescent dyes that report on cellular health—such as probes for membrane integrity, reactive oxygen species, or programmed cell death—researchers can observe the cytotoxic effects of this compound in real-time. mdpi.com For instance, LSCM can be used to visualize the disruption of the plant cell cytoskeleton or the collapse of mitochondrial membrane potential in response to this compound exposure. nih.gov
Furthermore, mass spectrometry imaging (MSI) is an innovative technique that can map the spatial distribution of this compound and other metabolites directly within plant tissues. nih.gov MSI analyzes thin sections of tissue, generating a mass spectrum for each pixel to create a chemical image. This powerful approach can reveal where this compound accumulates in infected plant roots, how its distribution correlates with tissue damage, and how the plant's own metabolic profile changes in response to the toxin. nih.govplos.org
Advanced Microscopy for Visualizing this compound-Mediated Fungal-Host Interactions
The visualization of the intricate interactions between fungi and their hosts at the cellular and subcellular levels is crucial for understanding the role of secondary metabolites like this compound. Advanced microscopy techniques offer unprecedented spatial and temporal resolution to elucidate the dynamic processes involved in pathogenesis and host response. These methods allow researchers to observe the direct effects of this compound on host tissues and the fungus itself.
Recent progress in light and electron microscopy is revealing the events of viral lifecycles in never-before-seen detail. nih.gov A variety of imaging techniques are used to study the interactions between viruses and their hosts, including single-molecule super-resolution imaging, quantitative live-cell microscopy, super-resolution microscopy, volume scanning electron microscopy (SEM), transmission electron microscopy (TEM), and electron tomography. nih.gov
Light Sheet Fluorescence Microscopy (LSFM) has emerged as a powerful tool for imaging large, optically dense plant tissues with minimal phototoxicity and high speed. nih.gov This technique is particularly well-suited for observing the progression of fungal infections in three dimensions over time. For instance, LSFM can be employed to visualize the germination of fungal spores, the penetration of host tissues, and the subsequent spread of hyphae, all while monitoring host cellular responses such as cell death or the formation of defense structures. The ability to image intact plant organs allows for a more holistic understanding of the infection process in the context of the whole organism. nih.gov
Super-Resolution Microscopy (SRM) techniques, such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM), bypass the diffraction limit of light, enabling the visualization of subcellular structures with nanoscale resolution. nih.gov These methods can be applied to pinpoint the localization of fluorescently-labeled molecules involved in the host-pathogen interaction. For example, researchers could visualize the clustering of host defense proteins around the site of fungal penetration or the precise localization of fungal effector proteins secreted in response to host signals.
Advanced Electron Microscopy techniques, including volume scanning electron microscopy (SEM) and transmission electron microscopy (TEM), provide unparalleled detail of the ultrastructural changes occurring during fungal infection. nih.gov These methods can reveal alterations in host cell organelles, the degradation of cell walls, and the fine structure of the interface between the fungus and the host cell. Correlative Light and Electron Microscopy (CLEM) combines the advantages of both light and electron microscopy, allowing for the identification of specific events with fluorescence microscopy followed by high-resolution imaging of the same area with electron microscopy. nih.gov
The following table summarizes some advanced microscopy techniques and their potential applications in studying this compound-mediated interactions:
| Microscopy Technique | Principle | Potential Application in this compound Research |
| Light Sheet Fluorescence Microscopy (LSFM) | Illumination of a thin plane of the sample, reducing phototoxicity and allowing for fast 3D imaging. | Real-time 3D visualization of fungal invasion and host response in intact plant tissues. |
| Super-Resolution Microscopy (SRM) | Overcomes the diffraction limit of light to achieve nanoscale resolution. | Localization of specific proteins and molecules at the fungal-host interface. |
| Transmission Electron Microscopy (TEM) | Passes a beam of electrons through a thin specimen to create a high-resolution 2D image. | Visualization of ultrastructural changes in host cells and fungal hyphae. |
| Scanning Electron Microscopy (SEM) | Scans the surface of a sample with a focused beam of electrons to produce a 3D image. | Detailed imaging of fungal structures on the host surface. |
| Correlative Light and Electron Microscopy (CLEM) | Combines fluorescence microscopy with electron microscopy to correlate dynamic events with ultrastructural details. | Identifying specific infection events with light microscopy and then imaging the same area at high resolution with EM. |
Localized Detection and Quantification of this compound in Biological Systems
Understanding the spatial and temporal distribution of this compound within infected tissues is critical to elucidating its role in pathogenesis. Advanced analytical techniques are required to detect and quantify this small molecule with high sensitivity and spatial resolution.
Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that allows for the visualization of the spatial distribution of a wide range of molecules, including metabolites, lipids, and peptides, directly in thin tissue sections. wiley.comnih.gov This method generates a chemical map of the sample, providing information on the localization of specific compounds. nih.gov Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI is particularly well-suited for imaging small molecules like this compound. wiley.com By analyzing tissue sections of infected plants, MALDI-MSI can reveal the precise location of this compound accumulation, for instance, at the leading edge of a fungal lesion or in specific host cell types. This information can help to correlate the presence of the toxin with observed host responses. Recent advancements, such as MALDI-2, have improved the limits of detection, enabling imaging at the low micrometer level. wiley.com
Biosensors offer a promising approach for the rapid and sensitive detection and quantification of specific molecules. Electrochemical biosensors, for example, utilize a biological recognition element, such as an antibody or an aptamer, coupled with an electrochemical transducer to generate a measurable signal upon binding to the target molecule. mdpi.com While traditional methods for detecting small molecules can be complex and costly, biosensors provide a portable and cost-effective alternative. mdpi.com
Immunosensors: These biosensors use antibodies that specifically bind to the target molecule. mdpi.comnih.gov Monoclonal antibodies with high affinity and specificity for this compound could be developed and integrated into various sensor platforms, such as enzyme-linked immunosorbent assays (ELISA) or lateral flow assays, for quantitative analysis. nih.gov
Aptasensors: Aptamers are short, single-stranded DNA or RNA molecules that can be selected to bind to specific targets with high affinity. mdpi.com Aptamer-based biosensors can offer advantages over immunosensors in terms of stability and ease of synthesis. An aptasensor for this compound could be designed to produce an electrochemical or optical signal upon binding, allowing for its quantification in biological extracts.
The development of such biosensors would enable high-throughput screening of fungal cultures or infected plant tissues for the presence of this compound.
The following table outlines key methodologies for the localized detection and quantification of this compound:
| Methodology | Principle | Advantages for this compound Studies |
| Mass Spectrometry Imaging (MSI) | Label-free detection and spatial mapping of molecules in tissue sections based on their mass-to-charge ratio. nih.govnih.gov | Provides a visual map of this compound distribution within host tissues, correlating its presence with pathological changes. |
| Immunosensors | Utilizes the specific binding of antibodies to a target molecule to generate a detectable signal. mdpi.comnih.gov | High specificity and sensitivity for quantifying this compound in complex biological samples. |
| Aptasensors | Employs synthetic nucleic acid aptamers that bind specifically to the target molecule. mdpi.com | High stability, ease of production, and potential for integration into portable detection devices. |
Future Research Trajectories for Fomannosin
Unexplored Biosynthetic Pathways and Cryptic Gene Clusters for Fomannosin-Related Compounds
Understanding the complete biosynthetic pathway of this compound and related compounds is a critical area for future research. While some intermediates and enzyme classes potentially involved in the biosynthesis of this compound and fomajorins have been proposed, the entire enzymatic cascade and the specific genes responsible are not yet fully elucidated slu.senih.govresearchgate.net. For instance, in H. irregulare, several genes encoding enzymes like monooxygenases, terpene cyclases, and Baeyer-Villiger monooxygenases have been identified and are thought to be involved in the biosynthesis of related compounds, strengthening proposed pathways slu.se. However, the precise roles of these genes and others within the biosynthetic gene clusters (BGCs) for this compound remain to be fully characterized.
The advent of genomic sequencing has revealed a large number of BGCs in microorganisms whose products are unknown, representing "cryptic" or "silent" gene clusters nih.gov. Future research should leverage these genomic resources, particularly the sequenced genomes of Heterobasidion species, to identify novel BGCs potentially involved in the production of this compound and its previously undiscovered analogs nih.govnih.gov. Computational tools, including machine learning and deep learning algorithms, are increasingly enhancing the speed and precision of BGC mining and can be instrumental in this process nih.gov. Integrating 'omics' approaches, such as genomics, transcriptomics, proteomics, and metabolomics, can offer novel support in determining the modes of action and biosynthetic routes of natural phytotoxins like this compound cnr.it.
Furthermore, exploring the metabolic versatility within fungal species that produce this compound or related compounds can uncover unexpected biosynthetic routes researchgate.net. Stable isotope labeling experiments, similar to those used to establish biosynthetic routes for other compounds, can be applied to trace the origins of atoms within the this compound structure and confirm proposed pathways or reveal new ones researchgate.net.
Deeper Elucidation of this compound's Fundamental Biological Roles and Regulatory Networks
The fundamental biological roles of this compound within the producing organism and in its interactions with other organisms require deeper investigation. This compound and related compounds like fomannoxin and fomajorins display different levels of toxicity to plants, fungi, and bacteria, suggesting varied biological roles researchgate.net. For example, this compound and fomajorins have primarily been found in axenic cultures, while fomannoxin has been identified in infected plant tissue, indicating potential differences in their roles during host-pathogen interactions researchgate.netresearchgate.net.
Future research should focus on the regulatory networks that control the production of this compound. This involves identifying the transcription factors and signaling pathways that upregulate or downregulate the expression of genes within the this compound BGC bu.edunih.govelifesciences.org. Understanding these regulatory mechanisms could provide insights into the conditions under which this compound is produced and its ecological significance. Techniques such as dual RNA-seq analysis, which allows simultaneous detection of host and pathogen transcripts in mixed samples, can provide new insights into the interactions between Heterobasidion species and their host trees, potentially revealing how this compound production is regulated during infection nih.govd-nb.info.
Investigating the specific cellular targets and mechanisms of action of this compound at a molecular level is also crucial. While its phytotoxicity is known, the precise biochemical pathways it disrupts in plants need further elucidation. This could involve using 'omics' approaches to study the changes in plant metabolism and gene expression upon exposure to this compound cnr.it.
Development of Novel Academic Analytical Tools for this compound Detection and Quantification
Accurate and sensitive analytical tools are essential for studying this compound in various matrices, including fungal cultures, infected plant tissues, and environmental samples. While methods like HPLC, GC-MS, and NMR spectroscopy have been used for identification and quantification, there is a need for the development of novel, more efficient, and potentially high-throughput academic tools slu.seresearchgate.net.
Future research could focus on developing biosensors or other rapid detection methods for this compound, which would be particularly useful for ecological studies or for monitoring fungal growth and activity. The application of advanced mass spectrometry techniques, coupled with sophisticated data analysis, can improve the detection and identification of this compound and its metabolites, including previously unknown derivatives researchgate.net.
Furthermore, the development of standardized protocols for this compound extraction and quantification from diverse sample types is important to ensure comparability of results across different studies. Research into novel extraction procedures that are faster, cheaper, and more environmentally friendly would also be beneficial cnr.it.
Potential for this compound and its Analogs in Chemical Biology Tool Development
This compound and its analogs, with their defined biological activities, hold potential as tools in chemical biology research. Chemical biology utilizes small molecules to perturb biological systems and understand protein function and biological pathways ucsf.edunih.gov. Given the phytotoxic and potentially other bioactivities of this compound, it could be used as a chemical probe to study specific processes in plant cells or other organisms.
Future research could involve synthesizing modified versions of this compound to create analogs with altered specificity or activity. These analogs could then be used to dissect complex biological processes or to identify and validate potential drug targets ucsf.edu. High-throughput screening methods and computational modeling can aid in the discovery and design of such chemical tools ucsf.edubiorxiv.org.
The unique chemical structure of this compound, a sesquiterpene, also makes it an interesting scaffold for the development of novel chemical biology tools ctdbase.org. Research into the structure-activity relationships of this compound and its derivatives is crucial for designing effective probes. Techniques like protein-observed fluorine NMR spectroscopy, which is used to study small molecule-protein interactions, could be valuable in identifying the direct targets of this compound in biological systems beilstein-journals.org.
Interdisciplinary Research on this compound in Broader Ecological Contexts
Understanding the role of this compound in the broader ecological context requires interdisciplinary research involving forest pathology, microbiology, chemistry, ecology, and potentially soil science. This compound is produced by forest pathogens like Heterobasidion annosum s.l., which cause significant economic losses in forestry nih.govannualreviews.orgslu.se. Investigating the production and fate of this compound in infected trees and forest ecosystems is crucial for understanding disease progression and developing management strategies.
Interdisciplinary studies could explore how environmental factors influence this compound production by Heterobasidion species in natural settings bu.edu. This might involve collaborations between chemists who can quantify this compound levels and ecologists who study fungal growth and tree health in the field slu.se. Research into the interactions between Heterobasidion and other microorganisms in the rhizosphere, and how these interactions affect this compound production or degradation, is also important researchgate.netresearchgate.net.
Q & A
Basic Research Questions
Q. What are the key structural characteristics of Fomannosin, and what analytical methods are recommended for its identification in fungal samples?
- Answer : this compound is a sesquiterpene derived from the protoilludyl cation, featuring a bicyclic carbon skeleton with a lactone ring. For identification, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. HRMS provides accurate mass data for molecular formula determination, while 1D/2D NMR (e.g., H, C, COSY, HMBC) resolves stereochemistry and functional groups. These methods have been applied to characterize novel this compound derivatives like illudolactones and deoxyfomannosins .
Q. How does this compound contribute to the pathogenicity of Heterobasidion annosum in plant hosts?
- Answer : this compound exhibits phytotoxic activity, disrupting root development in conifers like Pinus taeda. Experimental validation involves bioassays where fungal cultures or purified compounds are applied to plant tissues, followed by monitoring for necrosis and growth inhibition. Dose-response studies (e.g., 10–100 µg/mL) confirm its role in virulence, linking metabolite production to host colonization .
Q. What cultivation conditions optimize this compound production for in vitro studies?
- Answer : Liquid fermentation using Hagem or Melin Norkrans media under stirred conditions enhances secondary metabolite yield. Submerged cultures at 22–25°C with aeration (120–150 rpm) over 14–21 days are standard. Metabolite profiling via LC-HRMS under these conditions reveals species-specific production patterns .
Advanced Research Questions
Q. What isotopic labeling strategies have elucidated the biosynthetic pathway of this compound, and what were the key findings?
- Answer : C-labeling studies with [1,2-C]acetate and [1-C]glucose traced the incorporation of isoprene units via the mevalonate (MVA) pathway. Key intermediates (e.g., protoilludyl cation) were identified, confirming this compound originates from trans, trans-farnesyl pyrophosphate (FPP). Baeyer-Villiger oxidation and dehydrogenation steps form the lactone ring and double bonds .
Q. How can researchers resolve contradictions between phylogenetic classification and chemotaxonomic profiles of this compound-producing fungal strains?
- Answer : Multivariate analysis (e.g., PCA) of LC-HRMS data distinguishes species based on metabolite patterns. For example, H. annosum s.l. strains cluster by host preference and phylogeny, but media-dependent variations (e.g., stirred vs. static cultures) may alter profiles. Cross-validation with genomic data (e.g., terpene synthase genes) reconciles discrepancies .
Q. What experimental designs are recommended to investigate this compound biosynthesis intermediates in fungal mutants?
- Answer : CRISPR-Cas9 knockout of terpene cyclases or cytochrome P450 enzymes in H. annosum can block specific biosynthetic steps. Comparative metabolomics (HRMS/MS) of wild-type vs. mutants identifies accumulated intermediates (e.g., illudolones). Isotopic feeding (e.g., C-glucose) further traces pathway flux .
Q. How do methodological variations in metabolite extraction impact the reproducibility of this compound quantification?
- Answer : Solid-phase extraction (SPE) with C18 cartridges and solvent systems (e.g., ethyl acetate/methanol) improves recovery vs. liquid-liquid partitioning. Validation via spike-and-recovery experiments (≥80% recovery) ensures reproducibility. LC-MS/MS with internal standards (e.g., deuterated analogs) minimizes matrix effects .
Data Contradiction Analysis
Q. How should researchers address conflicting data on this compound’s bioactivity across different plant models?
- Answer : Discrepancies may arise from host-specific detoxification mechanisms or compound stability. Standardize assays using axenic plantlets (e.g., Pinus sylvestris seedlings) under controlled environments. Include negative controls (heat-killed fungal extracts) and quantify this compound degradation products (e.g., via LC-MS) during experiments .
Q. What statistical approaches validate the significance of this compound’s role in fungal-plant interactions when field data conflicts with lab findings?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
